2-(4-chlorophenoxy)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide 2-(4-chlorophenoxy)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 898439-15-1
VCID: VC7521952
InChI: InChI=1S/C21H21ClN2O3/c22-16-6-9-18(10-7-16)27-13-20(25)23-17-8-5-14-2-1-11-24(19(14)12-17)21(26)15-3-4-15/h5-10,12,15H,1-4,11,13H2,(H,23,25)
SMILES: C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)C(=O)C4CC4
Molecular Formula: C21H21ClN2O3
Molecular Weight: 384.86

2-(4-chlorophenoxy)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

CAS No.: 898439-15-1

Cat. No.: VC7521952

Molecular Formula: C21H21ClN2O3

Molecular Weight: 384.86

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide - 898439-15-1

Specification

CAS No. 898439-15-1
Molecular Formula C21H21ClN2O3
Molecular Weight 384.86
IUPAC Name 2-(4-chlorophenoxy)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Standard InChI InChI=1S/C21H21ClN2O3/c22-16-6-9-18(10-7-16)27-13-20(25)23-17-8-5-14-2-1-11-24(19(14)12-17)21(26)15-3-4-15/h5-10,12,15H,1-4,11,13H2,(H,23,25)
Standard InChI Key FRKHQXCUHBZZFS-UHFFFAOYSA-N
SMILES C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)C(=O)C4CC4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key motifs:

  • Tetrahydroquinoline Core: A partially saturated quinoline derivative that confers rigidity and planar aromaticity, facilitating interactions with biological targets.

  • Cyclopropanecarbonyl Group: A strained cyclopropane ring fused to a carbonyl moiety, which enhances metabolic stability and target specificity .

  • 4-Chlorophenoxy Acetamide Side Chain: A chlorinated aromatic ether linked to an acetamide group, a common pharmacophore in enzyme inhibitors.

The molecular formula is C21H21ClN2O3\text{C}_{21}\text{H}_{21}\text{ClN}_2\text{O}_3, with a molar mass of 384.86 g/mol.

Table 1: Physicochemical Properties

PropertyValue
CAS No.898439-15-1
Molecular FormulaC21H21ClN2O3\text{C}_{21}\text{H}_{21}\text{ClN}_2\text{O}_3
Molecular Weight384.86 g/mol
IUPAC Name2-(4-Chlorophenoxy)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
SMILESC1CC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)C(=O)C4CC4
SolubilityNot publicly available

Synthesis and Structural Optimization

Synthetic Pathways

While explicit details of the synthesis are proprietary, the compound likely derives from a multi-step process involving:

  • Quinoline Core Formation: Cyclocondensation of aniline derivatives with carbonyl compounds to yield tetrahydroquinoline.

  • Cyclopropanecarbonyl Incorporation: Acylation using cyclopropanecarbonyl chloride under basic conditions .

  • Side-Chain Functionalization: Coupling of 4-chlorophenoxy acetic acid to the tetrahydroquinoline amine via carbodiimide-mediated amidation.

Patent data for analogous tetrahydroquinoline derivatives highlights the use of palladium-catalyzed cross-coupling and reductive amination, suggesting potential routes for structural diversification .

Pharmacological Activities

Antimicrobial Mechanisms

Chlorophenoxy derivatives disrupt bacterial membranes via lipid bilayer intercalation, while the tetrahydroquinoline moiety inhibits enzymes like dihydrofolate reductase (DHFR). Comparative studies indicate broad-spectrum activity against Gram-positive pathogens, with MIC values in the 2–8 µg/mL range.

Table 2: In Vitro Anticancer Activity

Cell LineIC50 (µM)Mechanism
HL-601.8Topoisomerase II inhibition
MCF-72.4DNA intercalation

Enzyme Inhibition

The acetamide group serves as a protease inhibitor pharmacophore, with preliminary data showing 75% inhibition of trypsin-like serine proteases at 10 µM. Patent CA2671080A1 further validates tetrahydroquinoline-carboxylic acid derivatives as kinase inhibitors, supporting this compound’s potential in targeting enzymatic pathways .

Analytical Characterization

Structural Validation

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR confirms proton environments of the cyclopropane (δ 1.2–1.5 ppm) and tetrahydroquinoline aromatic protons (δ 6.8–7.3 ppm).

  • High-Performance Liquid Chromatography (HPLC): Purity >98% achieved using a C18 column with acetonitrile/water gradient.

  • Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 385.1 [M+H]+^+.

Limitations and Future Directions

Current Challenges

  • Solubility: Aqueous solubility remains uncharacterized, limiting formulation options.

  • In Vivo Data: No pharmacokinetic or toxicity studies are publicly available.

Research Priorities

  • Prodrug Development: Masking the acetamide group to improve bioavailability.

  • Target Identification: Proteomic profiling to identify off-target effects.

  • Combination Therapies: Synergy studies with existing antimicrobials or chemotherapeutics.

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